molecular formula C7H9N3O2 B8463139 6-[(Aminooxy)methyl]nicotinamide

6-[(Aminooxy)methyl]nicotinamide

Cat. No.: B8463139
M. Wt: 167.17 g/mol
InChI Key: RRHKRTBQGRRHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Aminooxy)methyl]nicotinamide is a structurally modified nicotinamide derivative featuring an aminooxy-methyl substituent at the 6-position of the pyridine ring. This compound belongs to the broader class of nicotinamides, which are critical in biochemical pathways, particularly as precursors to nicotinamide adenine dinucleotide (NAD+) and substrates for enzymes like nicotinamidases . Synthetically, its preparation likely involves specialized methods to incorporate the aminooxy moiety, distinguishing it from conventional nicotinamide derivatives synthesized via reactions of monothiomalonamide with aldehydes and malononitrile .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-(aminooxymethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H9N3O2/c8-7(11)5-1-2-6(4-12-9)10-3-5/h1-3H,4,9H2,(H2,8,11)

InChI Key

RRHKRTBQGRRHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CON

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polarity: The aminooxy group in this compound enhances polarity compared to methyl or chloro substituents, improving solubility in aqueous environments .
  • Electronic Effects : The electron-withdrawing chloro group in 6-chloronicotinamide may alter resonance properties of the pyridine ring, affecting substrate recognition by nicotinamidases .

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